4-Cyclobutyl-2-methylbenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-cyclobutyl-2-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-8-7-10(9-3-2-4-9)5-6-11(8)12(13)14/h5-7,9H,2-4H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTKGXWZGWOQMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2CCC2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for 4 Cyclobutyl 2 Methylbenzoic Acid
Established Synthetic Routes to 4-Cyclobutyl-2-methylbenzoic Acid
The traditional synthesis of this compound is a multi-step process that requires careful selection of precursors and reaction conditions to achieve the desired molecular architecture.
Precursor Synthesis and Derivatization Strategies
The journey to synthesizing this compound often begins with commercially available or readily prepared precursors. A common starting point is a substituted benzene (B151609) derivative that can be chemically modified. For instance, a typical precursor might be a compound like 4-bromo-2-methylbenzoic acid or 3-methyl-4-cyanoacetophenone. chemicalbook.com These molecules already possess some of the required structural features, such as the methyl group and a functional group that can be converted into a carboxylic acid or used as a handle for introducing the cyclobutyl moiety.
Derivatization strategies are then employed to build upon these precursors. For example, a bromo-substituted precursor can undergo reactions to introduce other functional groups or the cyclobutyl ring itself. The synthesis of 4-acetyl-2-methylbenzoic acid from 4-bromo-2-methylbenzoic acid and n-butyl vinyl ether using a palladium acetate (B1210297) catalyst is one such derivatization, yielding an intermediate that can be further modified. chemicalbook.com Another approach involves the use of 4-acetyl-2-methylbenzyl chloride, which can be reacted with ammonia (B1221849) to form 4-acetyl-2-methylbenzoic acid amide. googleapis.com
Formation of the Carboxylic Acid Moiety
The introduction of the carboxylic acid group is a critical step in the synthesis. This can be achieved through various methods, depending on the precursor. One common method is the hydrolysis of a nitrile group. For example, a precursor containing a cyano group at the desired position can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Another effective method is the carboxylation of an aromatic C-H bond using carbon dioxide (CO2). This approach is gaining attention as a greener alternative. For instance, certain aromatic compounds can undergo direct carboxylation in the presence of a suitable catalyst and base. nih.govresearchgate.net While challenging, this method offers a direct route to benzoic acid derivatives. The choice of base and reaction conditions is crucial for the success of this transformation. nih.gov
Introduction of the Cyclobutyl Substituent
Attaching the cyclobutyl ring to the benzene nucleus is a key challenge in the synthesis of this compound. fiveable.me The high ring strain of the cyclobutyl group can influence the reactivity of compounds containing it. fiveable.me
One established method for introducing a cyclobutyl group is through Friedel-Crafts alkylation, where a cyclobutyl-containing electrophile, such as cyclobutyl chloride, reacts with a benzene derivative in the presence of a Lewis acid catalyst. ontosight.ai However, this method can sometimes lead to rearrangements and the formation of byproducts.
More modern approaches often utilize transition metal-catalyzed cross-coupling reactions. These reactions offer greater control and selectivity. For instance, a cobalt-catalyzed cross-coupling reaction between an alkyl iodide and a cyclobutyl Grignard reagent has been shown to be an effective method for introducing the cyclobutyl moiety. acs.org This method is particularly valuable for its ability to be applied in the later stages of a synthesis. acs.org The unique properties of the cyclobutyl ring make it a desirable feature in molecules designed for medicinal chemistry. nih.gov
Methylation Strategies for the Ortho-Position
The placement of the methyl group at the ortho position relative to the carboxylic acid is another important synthetic consideration. The "ortho effect" describes how an ortho-substituent can influence the acidity and reactivity of a benzoic acid derivative. quora.com
Directed ortho-metalation is a powerful strategy for introducing substituents at the ortho position. In this method, the carboxylic acid group directs a strong base, such as an organolithium reagent, to deprotonate the adjacent ortho position. organic-chemistry.org The resulting organometallic intermediate can then react with an electrophile, such as a methylating agent, to install the methyl group. The choice of base and reaction conditions can influence the regioselectivity of the metalation. organic-chemistry.org
Alternatively, palladium-catalyzed C-H methylation offers a more direct approach. This method allows for the methylation of a C-H bond of a benzoic acid using a methylating reagent like di-tert-butyl peroxide, without the need for a pre-installed directing group other than the carboxylic acid itself. nih.govacs.org
Novel Synthetic Approaches and Catalytic Systems
Recent advances in organic synthesis have led to the development of more efficient and selective methods for constructing complex molecules like this compound.
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis has become an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. mdpi.com These methods are particularly useful for introducing the cyclobutyl group onto the aromatic ring.
Metal-Free Synthetic Protocols
The synthesis of benzoic acid derivatives without the use of metal catalysts is a significant area of research, driven by the desire for more environmentally friendly and cost-effective chemical processes. While specific metal-free protocols for this compound are not extensively documented, general methods for analogous compounds can be inferred. One approach involves the oxidation of the corresponding toluene (B28343) derivative, 1-cyclobutyl-3-methylbenzene. This oxidation can be achieved using strong oxidizing agents.
Another potential metal-free route could involve the hydrolysis of a corresponding nitrile (4-cyclobutyl-2-methylbenzonitrile). Biocatalytic methods, employing enzymes like nitrilase, offer a green alternative for this transformation, proceeding under mild conditions and often with high selectivity. google.com
One-Pot Conversions for Benzoic Acid Derivatives
One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel, offers advantages in terms of efficiency, resource conservation, and waste reduction. For benzoic acid derivatives, one-pot procedures can be designed to convert simpler precursors into the target molecule without isolating intermediates. For instance, a one-pot synthesis could involve the in-situ generation of a Grignard reagent from a suitable halogenated precursor, followed by carboxylation with carbon dioxide.
Another example of a one-pot process is the synthesis of benzimidazole (B57391) derivatives from o-phenylenediamine (B120857) and organic acids, which can be conducted under solvent-free conditions. umich.edu While not directly producing this compound, this illustrates the potential for one-pot strategies in the broader context of benzoic acid derivative synthesis. Research has also demonstrated the one-pot synthesis of benzoic acid from the photo-oxidation of aromatic alcohols in the presence of air. researchgate.net
Green Chemistry Principles in Synthesis Design
Green chemistry principles are increasingly influencing the design of synthetic routes for chemicals like this compound. These principles aim to reduce or eliminate the use and generation of hazardous substances. Key aspects include the use of renewable feedstocks, catalysis, and the avoidance of toxic reagents and solvents.
For benzoic acid synthesis in general, green approaches include:
Use of H₂O₂ as an oxidant: Hydrogen peroxide is considered an environmentally friendly oxidizing agent as its primary byproduct is water. google.com
Catalytic oxidation: Employing catalysts, including metal-based systems, can enable the use of milder and more selective oxidizing agents like molecular oxygen. google.com
Biomass-derived routes: Research has explored the synthesis of benzoic acid from biomass-derived materials like quinic acid and shikimic acid, offering a sustainable alternative to petroleum-based feedstocks. escholarship.org
Solvent-free reactions: Conducting reactions without a solvent, or in a more environmentally benign solvent like water, can significantly reduce waste and environmental impact. umich.edu For example, benzoic acid has been synthesized from Cinnamomum cassia using green chemistry methods. nih.gov
Synthetic Transformations and Chemical Reactivity Studies
The reactivity of this compound is primarily dictated by its carboxylic acid functional group and the substituents on the aromatic ring.
Esterification and Amidation Reactions
The carboxylic acid group of this compound readily undergoes esterification and amidation reactions.
Esterification: This reaction typically involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid, to form the corresponding ester. For example, the reaction of a similar compound, 2-bromo-4-methyl-benzoic acid, with methanol (B129727) and sulfuric acid yields the methyl ester.
Amidation: The formation of an amide from a carboxylic acid can be achieved by first converting the acid to a more reactive derivative, such as an acyl chloride, followed by reaction with an amine. Alternatively, direct amidation can be facilitated by coupling agents. A study on the synthesis of 4-acetyl-2-methylbenzoic acid amide involved the reaction of 4-acetyl-2-methylbenzyl chloride with aqueous ammonia. googleapis.com
Table 1: Representative Esterification and Amidation Reactions
| Reactant 1 | Reactant 2 | Product Type | Catalyst/Conditions |
|---|---|---|---|
| This compound | Alcohol (e.g., Methanol, Ethanol) | Ester | Acid catalyst (e.g., H₂SO₄), Heat |
| This compound | Amine (e.g., Benzylamine) | Amide | Coupling agent or conversion to acyl halide |
| 2-bromo-4-methyl-benzoic acid | Methanol | Methyl ester | Sulfuric acid, Reflux |
| 4-acetyl-2-methylbenzyl chloride | Aqueous ammonia | Amide | Ice cooling |
Decarboxylation Mechanisms
Decarboxylation is the removal of the carboxyl group, typically as carbon dioxide. The ease of decarboxylation of benzoic acid derivatives is influenced by the nature and position of substituents on the aromatic ring. Generally, benzoic acids with electron-withdrawing groups and/or ortho substituents are more susceptible to decarboxylation. nih.gov The ortho-methyl group in this compound could potentially influence its decarboxylation reactivity due to steric effects. nih.gov
The mechanism of decarboxylation can vary. Under acidic conditions, it can proceed via electrophilic attack of a proton, displacing the CO₂ group. nist.gov In some cases, particularly with ortho-hydroxy substituted benzoic acids, the reaction can be pH-dependent, with the anionic form decarboxylating faster. acs.org The presence of transition metals like copper can also catalyze decarboxylation. nih.govnih.gov
Oxidation Reactions at the Benzylic Position
The methyl group attached to the benzene ring represents a benzylic position, which is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can oxidize the benzylic methyl group to a carboxylic acid group. masterorganicchemistry.comlibretexts.org This reaction typically requires at least one hydrogen atom at the benzylic position; therefore, a tert-butyl group would not be oxidized under these conditions. jove.com
The oxidation of alkyl side-chains on a benzene ring is a common method for preparing substituted benzoic acids. libretexts.org For this compound, further oxidation at the benzylic position of the methyl group would yield 4-cyclobutylphthalic acid. The cyclobutyl group itself is generally stable to these oxidizing conditions.
Table 2: Oxidation at the Benzylic Position
| Substrate | Oxidizing Agent | Product |
|---|---|---|
| Toluene | KMnO₄ or H₂CrO₄ | Benzoic acid |
| Alkylbenzene (with benzylic H) | KMnO₄ or H₂CrO₄ | Benzoic acid |
| tert-Butylbenzene | KMnO₄ or H₂CrO₄ | No reaction |
| This compound | KMnO₄ or H₂CrO₄ | 4-Cyclobutylphthalic acid |
Reactivity Influenced by Cyclobutyl Strain
The cyclobutane (B1203170) ring, a four-membered carbocycle, is characterized by significant ring strain, a consequence of deviations from the ideal tetrahedral bond angle of 109.5° to approximately 90°. wikipedia.orgchemistrysteps.comlibretexts.orgmasterorganicchemistry.comlibretexts.org This inherent strain energy, a combination of angle strain and torsional strain, profoundly influences the chemical reactivity of molecules containing this moiety. wikipedia.orgmasterorganicchemistry.com In the context of this compound, the cyclobutyl group's strain can affect the reactivity of the aromatic ring and the benzylic positions.
The strain in the cyclobutyl ring can also manifest in reactions involving the benzylic position adjacent to the ring. For instance, radical or cationic intermediates at the benzylic carbon can be stabilized or destabilized by the electronic effects of the strained ring. While cyclopropane (B1198618) rings are known to exhibit significant electronic conjugation with adjacent p-orbitals, the effect is less pronounced for cyclobutane. wikipedia.org Nevertheless, the strain energy can be a driving force in certain reactions, potentially leading to ring-opening or rearrangement products under specific conditions, although cyclobutanes are generally more stable than cyclopropanes. wikipedia.orgmasterorganicchemistry.com
The table below summarizes the strain energies of some common cycloalkanes, highlighting the significant strain present in cyclobutane.
| Cycloalkane | Strain Energy (kcal/mol) |
| Cyclopropane | 27.5 |
| Cyclobutane | 26.3 |
| Cyclopentane | 6.2 |
| Cyclohexane | 0 |
This data is compiled from various sources on cycloalkane stability. libretexts.org
Functional Group Interconversions on the Aromatic Ring
Functional group interconversions (FGIs) are crucial steps in the synthesis of complex molecules, allowing for the transformation of one functional group into another. In the synthesis and subsequent modification of this compound, several FGIs on the aromatic ring can be envisaged.
One of the most critical interconversions is the oxidation of a methyl group to a carboxylic acid. This can be achieved using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄). For example, if 4-cyclobutyl-1,2-dimethylbenzene were a precursor, selective oxidation of one methyl group would be challenging. A more controlled approach would be the oxidation of a benzylic halide or an aldehyde.
Another important set of interconversions involves the manipulation of the carboxylic acid group. The carboxylic acid can be converted to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This acyl chloride is a versatile intermediate that can be transformed into esters, amides, and other derivatives.
Furthermore, electrophilic aromatic substitution reactions on the this compound ring would be governed by the directing effects of the existing substituents. The carboxylic acid group is a deactivating, meta-directing group, while the methyl and cyclobutyl groups are activating, ortho-, para-directing groups. savemyexams.com The interplay of these directing effects would determine the position of any further substitution. For instance, nitration or halogenation would likely occur at the positions ortho to the activating methyl and cyclobutyl groups and meta to the deactivating carboxylic acid group.
The following table outlines some potential functional group interconversions on a substituted benzoic acid ring, which would be applicable to this compound.
| Starting Functional Group | Reagents and Conditions | Resulting Functional Group |
| -CH₃ | KMnO₄, H₂O, heat | -COOH |
| -COOH | SOCl₂ or (COCl)₂ | -COCl |
| -COCl | R-OH, pyridine | -COOR |
| -COCl | R₂NH | -CONR₂ |
| Aromatic Ring | HNO₃, H₂SO₄ | -NO₂ (at specific positions) |
| Aromatic Ring | Br₂, FeBr₃ | -Br (at specific positions) |
This table provides general conditions for functional group interconversions on aromatic rings.
Spectroscopic and Structural Elucidation Methodologies
Vibrational Spectroscopy Studies (IR and Raman)
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and probing the conformational landscape of a molecule through its characteristic vibrational modes. However, no specific IR or Raman spectra for 4-Cyclobutyl-2-methylbenzoic acid have been found in the searched literature.
Analysis of Characteristic Band Assignments
A hypothetical analysis would involve the identification of characteristic vibrational frequencies. For the carboxylic acid group, one would expect to observe a strong C=O stretching band, typically in the region of 1700-1725 cm⁻¹, and a broad O-H stretching band from 2500-3300 cm⁻¹. The aromatic ring would exhibit C-H stretching vibrations above 3000 cm⁻¹ and a series of C=C stretching bands between 1450 cm⁻¹ and 1600 cm⁻¹. The cyclobutyl and methyl groups would also have characteristic C-H stretching and bending vibrations. Without experimental spectra, these remain theoretical predictions.
Conformational Analysis via Vibrational Modes
The orientation of the cyclobutyl and carboxylic acid groups relative to the benzene (B151609) ring could, in principle, be studied through vibrational spectroscopy. Different conformers would likely exhibit subtle shifts in their vibrational frequencies, particularly in the fingerprint region (below 1500 cm⁻¹). However, without experimental data, it is impossible to determine the preferred conformation or to analyze the conformational dynamics of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
NMR spectroscopy is indispensable for determining the carbon-hydrogen framework of an organic molecule. While general principles of NMR can be applied, specific chemical shifts and coupling constants for this compound are not documented in the available resources.
Proton NMR Chemical Shift and Coupling Constant Analysis
A predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the methyl protons, and the protons of the cyclobutyl ring. The aromatic protons would appear in the downfield region (typically 7-8 ppm), with their splitting patterns revealing their substitution pattern. The methyl protons would likely appear as a singlet around 2.5 ppm. The cyclobutyl protons would exhibit complex multiplets in the aliphatic region (1.5-3.5 ppm). The acidic proton of the carboxylic acid would likely be a broad singlet at a very downfield chemical shift (>10 ppm). The coupling constants between adjacent protons would provide valuable information about the connectivity and stereochemistry of the molecule.
Carbon-13 NMR Chemical Shift Elucidation
A ¹³C NMR spectrum would provide information on each unique carbon environment in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal (around 170-180 ppm). The aromatic carbons would resonate in the 120-150 ppm range. The carbons of the methyl and cyclobutyl groups would appear in the upfield region of the spectrum. The specific chemical shifts would be influenced by the electronic effects of the substituents.
Two-Dimensional NMR Techniques for Structural Assignment
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule. COSY spectra would reveal proton-proton coupling networks, while HSQC would correlate directly bonded carbon and proton atoms.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV light provides insights into the conjugated π-electron system of the benzene ring and the influence of its substituents.
Electronic Absorption Spectra and Transition Analysis
The electronic absorption spectrum of this compound is expected to be dominated by transitions within the benzene ring. Typically, benzoic acid and its derivatives exhibit two main absorption bands in the UV region, often referred to as the B-band (or E2-band) and the C-band (or B-band) rsc.orgresearchgate.net.
The B-band, arising from a π → π* transition, is generally observed at a shorter wavelength (around 230 nm for benzoic acid) and has a high molar absorptivity. The C-band, also a π → π* transition but with a lower energy, appears at a longer wavelength (around 270-280 nm for benzoic acid) and has a lower intensity rsc.orggdckulgam.edu.in. The presence of alkyl substituents like the methyl and cyclobutyl groups on the benzene ring can cause a bathochromic (red) shift in these absorption maxima. This shift is due to the electron-donating nature of alkyl groups, which slightly destabilizes the ground state and stabilizes the excited state, thereby reducing the energy gap for the electronic transition gdckulgam.edu.in.
The pH of the solution significantly influences the UV spectrum. In acidic solutions, the compound exists primarily in its protonated (acid) form. In basic solutions, it deprotonates to form the carboxylate anion. This deprotonation typically leads to a hypsochromic (blue) shift of the C-band and a change in its fine structure rsc.orgresearchgate.net.
| Transition | Expected λmax (in non-polar solvent) | Notes |
| B-band (π → π) | ~230-240 nm | High intensity absorption. |
| C-band (π → π) | ~275-285 nm | Lower intensity, subject to solvent and pH effects. |
Mass Spectrometry for Molecular Mass Confirmation
Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₂H₁₄O₂), high-resolution mass spectrometry can confirm its exact mass. The molecular ion peak ([M]⁺) would correspond to the mass of the intact molecule after losing one electron.
In addition to the molecular ion, fragmentation patterns provide valuable structural information. For benzoic acid derivatives, common fragmentation pathways include the loss of the hydroxyl group (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45) docbrown.info. The presence of the methyl group at the ortho position can lead to a phenomenon known as the "ortho effect," which can influence fragmentation pathways, potentially leading to the loss of water (M-18) through interaction with the carboxylic acid group nist.govmiamioh.edu. The cyclobutyl group may undergo fragmentation, leading to the loss of ethene (C₂H₄) or other small hydrocarbon fragments.
Predicted mass spectrometry data for various adducts of this compound provides expected m/z values that can be used for its identification in a sample uni.lu.
| Adduct/Fragment | m/z (mass-to-charge ratio) | Description |
| [M+H]⁺ | 191.10666 | Protonated molecule |
| [M+Na]⁺ | 213.08860 | Sodium adduct |
| [M-H]⁻ | 189.09210 | Deprotonated molecule |
| [M]⁺ | 190.09883 | Molecular ion |
| [M-OH]⁺ | 173.09664 | Loss of hydroxyl radical |
| [M-COOH]⁺ | 145.10173 | Loss of carboxyl group |
Single Crystal X-ray Diffraction Analysis
Molecular Geometry Determination
The molecular geometry of this compound, as would be determined by X-ray diffraction, is defined by the spatial arrangement of its constituent atoms. Key features would include the planarity of the benzene ring and the orientation of the cyclobutyl, methyl, and carboxylic acid substituents nih.gov. The carboxylic acid group itself is generally planar. A notable feature in ortho-substituted benzoic acids is the potential for steric hindrance between the methyl group and the carboxylic acid group, which can cause the carboxylic acid group to twist out of the plane of the benzene ring youtube.com. The cyclobutyl ring is not planar and can adopt a puckered conformation.
Intermolecular Interactions and Hydrogen Bonding Networks
A hallmark of the crystal structure of carboxylic acids is the formation of strong intermolecular hydrogen bonds. Benzoic acids, in the solid state, typically form centrosymmetric dimers, where the carboxylic acid groups of two molecules are linked by a pair of O-H···O hydrogen bonds nih.gov. This robust hydrogen bonding motif is a dominant feature in the crystal packing of such compounds nist.gov. In addition to these strong interactions, weaker C-H···O interactions may also be present, further stabilizing the crystal structure.
Conformational Preferences in the Solid State
The precise three-dimensional arrangement of a molecule in its crystalline form, known as its solid-state conformation, is dictated by a delicate balance of intramolecular and intermolecular forces. While specific crystallographic data for this compound is not presently available in publicly accessible literature, an understanding of its likely conformational preferences can be extrapolated from extensive studies on substituted benzoic acids and related molecules. The solid-state structure is crucial as it influences key physical properties of the material, including melting point, solubility, and stability.
In the solid state, benzoic acid derivatives typically exhibit a high degree of molecular planarity, which is often a prerequisite for efficient crystal packing. The primary determinants of the solid-state conformation of this compound would be the spatial arrangement of the carboxylic acid group and the cyclobutyl substituent relative to the benzene ring.
A predominant structural feature in the crystal structures of the majority of benzoic acids is the formation of centrosymmetric hydrogen-bonded dimers. nih.gov In this arrangement, the carboxylic acid groups of two molecules interact via a pair of O—H⋯O hydrogen bonds, creating a stable eight-membered ring motif. This robust supramolecular synthon is a highly predictable element in the crystal engineering of carboxylic acids and would be the anticipated primary intermolecular interaction for this compound in the solid state.
The orientation of the carboxylic acid group relative to the benzene ring is a key conformational parameter. Generally, the carboxylic group tends to be coplanar or nearly coplanar with the aromatic ring to maximize π-conjugation. However, the presence of an ortho-substituent, in this case, the methyl group at the 2-position, introduces steric hindrance. This steric repulsion between the methyl group and the carboxylic acid group can force the carboxylic acid to twist out of the plane of the benzene ring. The extent of this dihedral angle would be a compromise between maximizing electronic stabilization and minimizing steric strain.
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry, providing a balance between accuracy and computational cost for the study of molecular systems. Investigations into 4-Cyclobutyl-2-methylbenzoic acid using DFT methods would offer significant insights into its fundamental chemical nature.
While specific, dedicated DFT studies on this compound are not extensively available in public literature, the methodologies are well-established. For instance, studies on similar molecules like 4-bromo-3-(methoxymethoxy) benzoic acid have utilized the B3LYP/6-311++G(d,p) level of theory to determine molecular parameters. researchgate.net Such an approach would be equally applicable here.
Geometry Optimization and Energetic Landscapes
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. The energetic landscape could reveal various stable conformers, particularly concerning the orientation of the cyclobutyl and carboxylic acid groups relative to the benzene (B151609) ring.
Vibrational Frequency Analysis and Spectral Simulation
Following geometry optimization, vibrational frequency analysis is typically performed. This calculation serves two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. Each calculated vibrational mode corresponds to a specific type of molecular motion, such as stretching, bending, or twisting of chemical bonds. For example, in a related compound, 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, C=O stretching vibrations were predicted in the range of 1740–1660 cm⁻¹. mdpi.com Similar calculations for this compound would allow for the assignment of its characteristic spectral peaks.
Molecular Orbital Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. utexas.edu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. researchgate.netyoutube.com A smaller gap suggests that the molecule is more likely to be reactive. For this compound, the HOMO would likely be localized on the electron-rich benzene ring, while the LUMO might be centered on the carboxylic acid group.
Table 1: Hypothetical Frontier Molecular Orbital Energies This table is illustrative and based on general principles of computational chemistry, as specific data for this compound is not available.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Molecular Modeling and Conformational Analysis
Molecular modeling encompasses a range of computational techniques to represent and simulate the behavior of molecules. Conformational analysis, a key aspect of molecular modeling, focuses on identifying the different spatial arrangements (conformers) of a molecule and their relative energies. nih.gov
Potential Energy Surface Scans
To explore the conformational flexibility of this compound, potential energy surface (PES) scans are employed. This involves systematically changing a specific dihedral angle (e.g., the angle defining the rotation of the cyclobutyl group or the carboxylic acid group relative to the plane of the benzene ring) and calculating the energy at each step. The resulting plot of energy versus the dihedral angle reveals the energy barriers between different conformers and identifies the most stable conformations. This information is critical for understanding how the molecule might interact with other molecules, such as in a biological system or a crystal lattice.
Quantum Chemical Descriptors and Reactivity Indices
Quantum chemical descriptors derived from the electronic structure of a molecule are crucial for predicting its reactivity and stability. These descriptors are typically calculated using DFT methods. researchgate.net
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. acs.org The MEP is plotted onto the electron density surface, with different colors representing varying electrostatic potential values.
For this compound, the MEP map would be expected to show the most negative potential (typically colored red or yellow) localized around the oxygen atoms of the carboxylic acid group, indicating their high electron density and susceptibility to electrophilic attack. Conversely, the most positive potential (colored blue) would be anticipated around the acidic hydrogen of the carboxyl group, highlighting its propensity for donation. The aromatic ring itself would exhibit a region of negative potential, characteristic of π-systems, making it susceptible to electrophilic substitution. The color gradient on the MEP surface provides a visual representation of the molecule's reactivity landscape. acs.org
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. cdnsciencepub.com It examines the delocalization of electron density between filled Lewis-type (donor) NBOs and empty non-Lewis-type (acceptor) NBOs. The stabilization energy E(2) associated with these interactions quantifies the extent of intramolecular charge transfer.
Global chemical reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide quantitative measures of a molecule's reactivity and stability. researchgate.net Key descriptors include the HOMO-LUMO energy gap, chemical hardness (η), chemical softness (S), electronegativity (χ), chemical potential (μ), and the electrophilicity index (ω). actascientific.com
A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For substituted benzoic acids, the nature and position of the substituents significantly influence these orbital energies and, consequently, the reactivity descriptors. mdpi.comnih.gov For this compound, the electron-donating nature of the alkyl substituents (cyclobutyl and methyl) would be expected to raise the HOMO energy level, affecting its reactivity profile.
Table 1: Illustrative Global Chemical Reactivity Descriptors (Note: These are representative values based on studies of similar substituted benzoic acids and are not specific experimental or calculated values for this compound.)
| Descriptor | Formula | Typical Value Range for Substituted Benzoic Acids |
| HOMO Energy | EHOMO | -6.0 to -7.0 eV |
| LUMO Energy | ELUMO | -1.0 to -2.0 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.5 eV |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.0 to 2.75 eV |
| Chemical Softness (S) | 1 / (2η) | 0.18 to 0.25 eV-1 |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 3.5 to 4.5 eV |
| Chemical Potential (μ) | -χ | -3.5 to -4.5 eV |
| Electrophilicity Index (ω) | μ2 / (2η) | 2.5 to 4.5 eV |
Data is illustrative and compiled from general findings for substituted benzoic acids. actascientific.commdpi.com
Thermodynamic Property Calculations
Theoretical calculations can provide valuable estimates of the thermodynamic properties of a molecule, such as the standard enthalpy of formation (ΔfH°), standard entropy (S°), and heat capacity (Cv). These properties are crucial for understanding the stability and behavior of the compound under various conditions.
For substituted benzoic acids, thermodynamic properties have been investigated both experimentally and computationally. rsc.orgnih.govresearchgate.net The substituent groups have a predictable influence on these properties. The addition of the cyclobutyl and methyl groups to the benzoic acid scaffold would be expected to alter its thermodynamic parameters relative to the parent molecule.
Table 2: Illustrative Calculated Thermodynamic Properties (Note: These are hypothetical values for this compound based on general trends for substituted benzoic acids and are not from a direct study.)
| Property | Symbol | Illustrative Value |
| Standard Enthalpy of Formation | ΔfH° | -450 to -550 kJ/mol |
| Standard Entropy | S° | 400 to 450 J/mol·K |
| Heat Capacity at constant volume | Cv | 200 to 250 J/mol·K |
Values are illustrative and based on general thermodynamic data for substituted benzoic acids. rsc.orgnih.govresearchgate.net
Theoretical Studies on Nonlinear Optical Properties
Molecules with large hyperpolarizabilities are of interest for applications in nonlinear optics (NLO). Theoretical calculations can predict the NLO properties of a molecule, such as the dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). These properties are related to the molecule's response to an applied electric field.
Organic molecules with extended π-conjugation and donor-acceptor groups often exhibit significant NLO responses. In this compound, the benzene ring and carboxylic acid group form a π-system. The alkyl substituents act as weak electron donors. While not a classic donor-acceptor system designed for optimal NLO properties, theoretical calculations could still reveal modest NLO characteristics. Studies on other organic molecules have shown that even simple structures can possess interesting NLO properties. nih.govresearchgate.net
Table 3: Illustrative Calculated Nonlinear Optical Properties (Note: These are hypothetical values for this compound based on general knowledge of organic molecules and are not from a direct study.)
| Property | Symbol | Illustrative Value |
| Dipole Moment | μ | 2.0 to 3.5 D |
| Linear Polarizability | α | 150 to 200 x 10-24 esu |
| First-Order Hyperpolarizability | β | 1.0 to 5.0 x 10-30 esu |
Values are illustrative and based on general trends for similar organic molecules. nih.govresearchgate.net
Advanced Academic Applications and Research Perspectives
Role in Fundamental Organic Synthesis Research
There is no specific information available in peer-reviewed literature detailing the use of 4-Cyclobutyl-2-methylbenzoic acid as a key building block or reactant in fundamental organic synthesis research. General principles of organic synthesis allow for the theoretical use of this compound in various reactions typical for benzoic acids, such as esterification, amide bond formation, or as a directing group in aromatic substitution reactions. However, specific examples, detailed reaction methodologies, or investigations into its synthetic utility are not documented. While related structures, such as other substituted benzoic acids, are extensively used in organic synthesis, the unique combination of the cyclobutyl and methyl substituents in this compound has not been the subject of focused synthetic research reports.
Precursors in Materials Science Research
Similarly, the role of this compound as a precursor in materials science research is not documented in the available scientific literature. In theory, its structure could be incorporated into polymers or liquid crystals, with the cyclobutyl group potentially influencing the material's physical properties such as thermal stability or molecular packing. Research on other alkyl-substituted benzoic acids has shown their utility in the formation of liquid crystalline phases. However, no studies have been published that specifically investigate this compound for these or any other materials science applications.
Supramolecular Chemistry and Crystal Engineering (as relevant to solid-state research)
The field of supramolecular chemistry and crystal engineering often utilizes benzoic acid derivatives for their ability to form robust hydrogen-bonded dimers and other predictable intermolecular interactions. These interactions are fundamental to the design of new solid-state materials with desired properties. While extensive research exists on the supramolecular assembly of various substituted benzoic acids, no crystal structures or studies on the solid-state behavior of this compound have been reported. The interplay of the sterically demanding cyclobutyl group and the methyl substituent could lead to interesting and unique packing arrangements, but this remains a hypothetical consideration without experimental data.
Catalysis and Reaction Methodologies (as a substrate or ligand)
In the context of catalysis, benzoic acid derivatives can sometimes act as substrates in catalytic reactions or be modified to serve as ligands for metal catalysts. The electronic and steric properties of the substituents on the benzoic acid ring can influence the outcome of such catalytic processes. There is, however, no available research that describes the use of this compound as a substrate to probe catalytic mechanisms or as a ligand in the development of new catalytic systems.
Conclusion and Future Research Trajectories
Summary of Current Academic Understandings of 4-Cyclobutyl-2-methylbenzoic Acid
This compound, identified by the CAS Number 190367-31-8, is a substituted aromatic carboxylic acid. chiralen.comchemenu.com Its molecular structure consists of a benzoic acid core substituted with a methyl group at position 2 and a cyclobutyl group at position 4. The molecular formula is C₁₂H₁₄O₂. uni.lu
Publicly available academic literature on this specific compound is limited. Its existence is primarily documented in patents, where it is mentioned as a heterocyclic modulator involved in lipid synthesis. chiralen.com Databases such as PubChem contain basic identifiers and computationally predicted properties but lack experimental literature data. uni.lu The crystal structure of a related compound, 4-Cyclo-butyl-amino-3-nitro-benzoic acid, shows that the cyclobutane (B1203170) ring is oriented at a significant dihedral angle to the plane of the benzene (B151609) ring, a feature likely shared by this compound. nih.gov
The physical and chemical properties are not extensively documented through experimental work, but computational predictions provide some insight.
Predicted Properties of this compound
| Property | Predicted Value |
|---|---|
| Molecular Formula | C₁₂H₁₄O₂ |
| Molecular Weight | 190.24 g/mol |
| XLogP3 | 3.3 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 2 |
| Monoisotopic Mass | 190.09938 Da |
Data sourced from computational predictions. uni.lu
Identification of Unexplored Synthetic Pathways
While specific synthetic routes for this compound are not widely published, plausible pathways can be proposed based on established organic chemistry reactions for analogous compounds.
Oxidation of an Alkylbenzene Precursor: A common method for synthesizing benzoic acids is the oxidation of an alkyl-substituted benzene ring. For instance, p-toluic acid is produced through the oxidation of p-xylene. wikipedia.org An analogous and currently unexplored route for this compound would involve the synthesis of 1-cyclobutyl-4-methylbenzene, followed by selective oxidation of the methyl group to a carboxylic acid. This pathway presents the challenge of achieving selective oxidation of the methyl group while leaving the benzylic positions on the cyclobutyl ring untouched.
Palladium-Catalyzed Cross-Coupling: Modern synthetic chemistry offers powerful cross-coupling methods. A potential route could involve a Suzuki or similar palladium-catalyzed reaction. This pathway would start with a readily available di-substituted benzene, such as 4-bromo-2-methylbenzoic acid bldpharm.comsigmaaldrich.com, and couple it with a cyclobutylboronic acid derivative. A patent for a different compound demonstrates a similar strategy, reacting a bromo-substituted benzoic acid ester with a vinylboronic acid derivative under palladium catalysis. google.com This approach offers high functional group tolerance and modularity, making it a promising avenue for exploration.
Directions for Advanced Computational Studies
Computational chemistry provides tools to investigate molecular properties that are difficult to measure experimentally. For substituted benzoic acids, methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) have been effectively used. acs.org
DFT for Electronic Properties: Advanced computational studies could use DFT to analyze the electronic impact of the cyclobutyl substituent. Such studies can calculate the gas-phase acidity and compare the inductive and resonance effects of the cyclobutyl group against other alkyl groups like methyl, ethyl, and tert-butyl. nih.gov This would provide fundamental insights into how the size and strain of the cycloalkyl ring influence the electronic nature of the aromatic system and the acidity of the carboxylic acid group.
Molecular Dynamics for Solution Behavior: MD simulations can be employed to study the behavior of this compound in various solvents. These simulations could predict the propensity for self-association, such as the formation of hydrogen-bonded dimers, which is a known characteristic of benzoic acids in apolar solvents. acs.orgresearchgate.net Understanding this behavior is crucial as it influences solubility, crystallization, and potential applications in materials science.
Potential for Further Exploration in Non-Biological Material Science and Catalysis
The unique structural features of this compound—a rigid aromatic core combined with a non-planar cycloalkyl group—suggest potential applications beyond biology.
Monomers for Specialty Polymers: Aromatic carboxylic acids are foundational monomers for high-performance polymers. The incorporation of a cyclobutyl group could lead to polymers with unique properties. The rigid, three-dimensional nature of the cyclobutyl moiety could disrupt chain packing, potentially increasing solubility and processability while enhancing thermal stability. Cycloalkenes and their derivatives are already used in the synthesis of industrial polymers like nylon. taylorandfrancis.com
Building Blocks for Organic Electronics: In materials science, there is a drive to create three-dimensional molecular architectures to "escape from flatland". acs.org The non-planar cyclobutyl group could be leveraged to control the solid-state packing of π-conjugated systems, a critical factor in the performance of organic electronic materials. Recent research has highlighted the use of cycloalkyl groups to create high-performance π-conjugated materials. acs.org this compound could serve as a novel building block for such advanced materials.
Ligand Development in Catalysis: The compound could be modified to act as a ligand for metal catalysts. The bulky and sterically defined cyclobutyl group could create a specific chiral pocket around a metal center, potentially influencing the selectivity of catalytic transformations.
Challenges and Opportunities in Cycloalkyl Aromatic Chemistry
The field of cycloalkyl aromatic chemistry, which includes this compound, presents a unique set of challenges and opportunities.
Challenges:
Synthetic Complexity: The introduction of strained cycloalkyl rings onto an aromatic core can be synthetically challenging. Reactions must be carefully controlled to manage the reactivity of the strained ring, and multi-step sequences are often required. acs.org
Controlling Aromaticity: The inherent stability of the aromatic ring often necessitates harsh reaction conditions for further functionalization, which can be incompatible with the strained cyclobutyl group. usc.edu
Opportunities:
Three-Dimensional Scaffolds: The primary opportunity lies in the three-dimensional structure imparted by the cycloalkyl group. This non-planar geometry is highly sought after in drug discovery and materials science for creating molecules with unique spatial and intermolecular interactions. acs.orgnih.gov
Fine-Tuning of Physicochemical Properties: The size, shape, and conformational rigidity of the cyclobutyl group provide a tool to fine-tune the physical properties of aromatic compounds, including solubility, melting point, and crystal packing. This allows for the rational design of molecules for specific applications.
Novel Materials: The combination of aromatic and cycloalkyl moieties opens avenues for new classes of materials, from liquid crystals to porous organic frameworks, where the interplay between the planar aromatic and non-planar aliphatic components can lead to emergent properties.
Q & A
Basic Research Questions
Q. What are common synthetic routes for 4-cyclobutyl-2-methylbenzoic acid, and what challenges arise during its preparation?
- Methodological Answer : A typical route involves Suzuki-Miyaura coupling between a cyclobutylboronic acid and a methyl-substituted bromobenzoic acid precursor. Steric hindrance from the cyclobutyl and methyl groups necessitates optimized reaction conditions (e.g., elevated temperatures, Pd(PPh₃)₄ catalysts, and prolonged reaction times). Post-synthesis purification via recrystallization (using ethanol/water mixtures) is critical to isolate the product from byproducts . Challenges include low yields due to competing side reactions and the need for rigorous exclusion of moisture.
Q. How is this compound characterized for purity and structural confirmation?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the cyclobutyl (δ ~2.5–3.5 ppm for protons; δ ~25–35 ppm for carbons) and methyl groups (δ ~2.3 ppm for protons; δ ~20–25 ppm for carbons).
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98% recommended for biological assays).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M-H]⁻ at m/z 219.1 (calculated for C₁₂H₁₄O₂) .
Q. What factors influence the stability of this compound under different storage conditions?
- Methodological Answer : The compound is sensitive to hydrolysis under strongly acidic (pH < 2) or basic (pH > 10) conditions, which cleave the benzoic acid moiety. Store in anhydrous solvents (e.g., DMSO or ethanol) at -20°C under inert gas (N₂/Ar). Monitor degradation via periodic HPLC analysis. Avoid prolonged exposure to light due to potential photolytic ring-opening reactions .
Advanced Research Questions
Q. How can density functional theory (DFT) inform the electronic structure and reactivity of this compound?
- Methodological Answer : Employ hybrid functionals (e.g., B3LYP) with a 6-31G* basis set to calculate frontier molecular orbitals (HOMO-LUMO gaps) and partial charge distributions. These predict electrophilic/nucleophilic sites for functionalization. Validate computational results with experimental UV-Vis spectra (λmax ~270 nm for π→π* transitions) and X-ray crystallography data (if available) .
Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?
- Methodological Answer :
- Purity Validation : Re-analyze batches via elemental analysis and LC-MS to rule out impurities.
- Standardized Assays : Conduct dose-response curves under controlled pH (e.g., PBS buffer) and solvent conditions (e.g., <1% DMSO).
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing the cyclobutyl with cyclohexyl) to isolate bioactive moieties .
Q. What strategies optimize regioselectivity when modifying the benzoic acid core of this compound?
- Methodological Answer : Introduce directing groups (e.g., nitro or methoxy) at specific positions to control electrophilic substitution. Use computational tools (e.g., molecular electrostatic potential maps) to predict reactive sites. For example, nitration at the 5-position is favored due to electron-donating effects from the methyl group .
Q. How should structure-activity relationship (SAR) studies be designed to elucidate bioactivity mechanisms?
- Methodological Answer :
- Analog Synthesis : Vary substituents (e.g., cyclobutyl vs. cyclopentyl, methyl vs. trifluoromethyl) and assess impacts on logP (lipophilicity) and pKa (acidity).
- Biological Testing : Screen analogs against target enzymes (e.g., COX-2 for anti-inflammatory activity) using fluorescence polarization or SPR binding assays.
- Data Correlation : Use multivariate regression to link structural descriptors (e.g., Hammett σ constants) with IC₅₀ values .
Q. What advanced analytical methods validate intermediates with structural similarities to this compound?
- Methodological Answer :
- 2D NMR (COSY/HSQC) : Resolve overlapping signals in crowded spectra (e.g., cyclobutyl protons).
- X-Ray Crystallography : Confirm stereochemistry and intramolecular H-bonding (e.g., between COOH and methyl groups).
- Chiral HPLC : Separate enantiomers if asymmetric synthesis is attempted (e.g., using a Chiralpak AD-H column) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
